molecular formula C18H19N3O2S2 B13812701 Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)-

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)-

Cat. No.: B13812701
M. Wt: 373.5 g/mol
InChI Key: FARSDUCQKQGAST-UHFFFAOYSA-N
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Description

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)- is a complex organic compound with a unique structure that includes a thieno[2,3-D]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidine-2-thiol with N-(3,5-dimethylphenyl)acetamide under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact methods can vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)- involves its interaction with specific molecular targets. The thieno[2,3-D]pyrimidine core can interact with enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(1-methylethyl)-
  • Thieno[2,3-D]pyrimidine-6-carboxylic acid, 3,4-dihydro-5-methyl-3-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-4-oxo-

Uniqueness

What sets Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3,5-dimethylphenyl)- apart is its specific substitution pattern and the presence of the thieno[2,3-D]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C18H19N3O2S2

Molecular Weight

373.5 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C18H19N3O2S2/c1-9-5-10(2)7-13(6-9)19-14(22)8-24-18-20-16(23)15-11(3)12(4)25-17(15)21-18/h5-7H,8H2,1-4H3,(H,19,22)(H,20,21,23)

InChI Key

FARSDUCQKQGAST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2)C

Origin of Product

United States

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